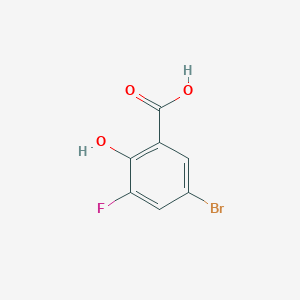

5-Bromo-3-fluoro-2-hydroxybenzoic acid

Descripción general

Descripción

5-Bromo-3-fluoro-2-hydroxybenzoic acid is a compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 . It is a solid substance at room temperature .

Synthesis Analysis

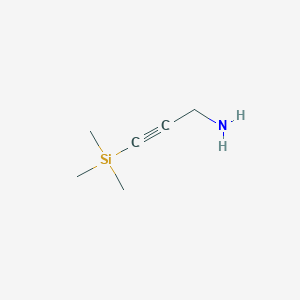

The synthesis of this compound involves several steps. One method involves the use of trimethylsilyl diazomethane in methanol and toluene until the mixture remains yellow . Another method involves the use of N-Bromosuccinimide in acetonitrile at room temperature for 2 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 235.01 .Aplicaciones Científicas De Investigación

Environmental Impact and Behavior

- Parabens and Aquatic Environments : Research on parabens, esters of para-hydroxybenzoic acid, highlights their widespread use and persistence in aquatic environments, posing concerns about their potential as weak endocrine disruptors. The study emphasizes the need for further exploration into the fate, behavior, and effects of such compounds in water bodies, reflecting broader concerns applicable to structurally related compounds like "5-Bromo-3-fluoro-2-hydroxybenzoic acid" (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Activities and Molecular Mechanisms

- Gallic Acid and Anti-inflammatory Properties : Although focusing on gallic acid, a research review provides insights into the pharmacological activities and molecular mechanisms of phenolic compounds, including anti-inflammatory properties. This suggests a potential area of research for "this compound" in exploring its biological activities and therapeutic applications (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).

Analytical and Chemical Studies

Analytical Methods for Antioxidant Activity : A review on analytical methods used in determining antioxidant activity of compounds underscores the importance of various assays in evaluating the health benefits of phenolic acids and their derivatives. This area of research could be relevant for assessing the antioxidant potential of "this compound" and its implications in health sciences (Munteanu & Apetrei, 2021).

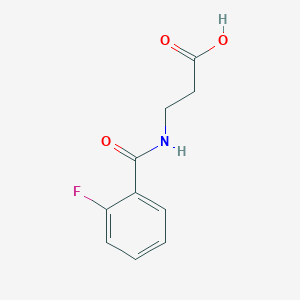

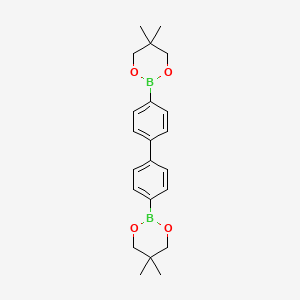

Synthesis of Fluorinated Compounds : The synthesis and applications of fluorinated compounds in medical and chemical research provide a framework for understanding the significance of halogenation in drug development and material science. A practical synthesis method for a related compound, "2-Fluoro-4-bromobiphenyl," offers insights into the challenges and opportunities in synthesizing halogenated benzoic acid derivatives, potentially informing future research on "this compound" (Qiu, Gu, Zhang, & Xu, 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that brominated and fluorinated benzoic acids often interact with various enzymes and receptors in the body .

Mode of Action

Brominated and fluorinated compounds often act through halogen bonding, a type of non-covalent interaction . The bromine and fluorine atoms in the compound can form halogen bonds with proteins, influencing their structure and function .

Biochemical Pathways

It’s known that halogenated benzoic acids can influence various biochemical pathways due to their reactivity .

Pharmacokinetics

The presence of halogens (bromine and fluorine) in the compound may influence its pharmacokinetic properties .

Result of Action

It’s known that halogenated compounds can have various effects at the molecular and cellular level, including modulation of protein function and potential antibacterial properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3-fluoro-2-hydroxybenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with biological targets .

Propiedades

IUPAC Name |

5-bromo-3-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIJWZUOZRTSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472220 | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251300-29-5 | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)